molecular formula C14H26N4O6S B155599 H-Val-Thr-Cys-Gly-OH CAS No. 131204-46-1

H-Val-Thr-Cys-Gly-OH

Cat. No.: B155599
CAS No.: 131204-46-1
M. Wt: 378.45 g/mol
InChI Key: PWFIBKCXTPLSHX-UHFFFAOYSA-N
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Description

H-Val-Thr-Cys-Gly-OH is a useful research compound. Its molecular formula is C14H26N4O6S and its molecular weight is 378.45 g/mol. The purity is usually 95%.
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Scientific Research Applications

Immune System Interactions

Research indicates that synthetic fragments similar to H-Val-Thr-Cys-Gly-OH exhibit interactions with the immune system. For example, a study by Navolotskaya et al. (2001) found that synthetic peptides, including H-Val-Lys-Gly-Phe-Tyr-OH, can bind to high-affinity receptors on T lymphocytes. These findings suggest potential applications in modulating immune responses or in the development of immune-based therapies.

Immunomodulatory Activity

Further exploring the immunological aspect, the research by Szewczuk et al. (2001) shows that certain peptide sequences, including H-Arg-Gly-Asp-Val-OH and related variants, have immunomodulatory activity. They may interact with specific integrins on the cell surface, influencing immune responses. This provides a framework for understanding how similar peptide structures could be utilized in immunotherapy.

Structural Studies of Peptides

The structural studies of peptides, as in the work of Marastoni et al. (2002), contribute to understanding how peptide sequences like this compound may fold and interact with biological molecules. Such knowledge is crucial for designing peptides with specific biological functions, such as targeted drug delivery or biomarker development.

Zinc Complexation

The study of zinc complexes with amino acids and peptides by Gockel and Vahrenkamp (1996) sheds light on the potential role of peptides in metal ion complexation. The interaction between peptides and metal ions like zinc can be significant in fields such as biochemistry and materials science, where such complexes might have applications in catalysis or as biomaterials.

Conformational Studies

Conformational studies of peptides, like the one by Khaled et al. (2009), provide insights into the 3D structures of peptides. Understanding the conformation of peptides like this compound is crucial for applications in protein engineering and drug design, where specific shapes and structures are often required for effective function.

Safety and Hazards

The safety data sheet for “H-Val-Thr-Cys-Gly-OH” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

H-Val-Thr-Cys-Gly-OH is primarily a cell attachment peptide . It is a bioactive molecule that is used for cell adhesion or other cell interactions . This suggests that its primary targets are likely to be cell surface receptors or proteins that mediate cell adhesion.

Mode of Action

As a cell attachment peptide, it likely interacts with its targets (cell surface receptors or proteins) to promote cell adhesion . This interaction could result in changes to the cell’s adhesion properties, potentially influencing cell migration, proliferation, and survival.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be closely tied to its role in cell adhesion. By promoting cell adhesion, it could influence a variety of cellular processes, including cell migration, proliferation, and survival .

Properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFIBKCXTPLSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413460
Record name Valylthreonylcysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131204-46-1
Record name Valylthreonylcysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.